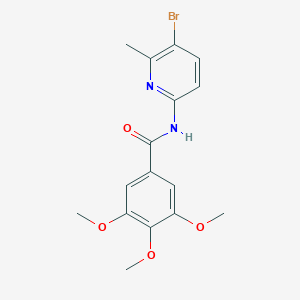![molecular formula C20H13BrClN3O2 B278374 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B278374.png)
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide, also known as BPA, is a chemical compound that has been widely studied in scientific research. BPA belongs to the class of benzoxazole compounds and has been found to have potential applications in various fields such as medicine, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide is not fully understood. However, it has been suggested that N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide may act by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has also been found to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce the activity of enzymes involved in inflammation. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has also been found to induce apoptosis in cancer cells and inhibit their growth. In addition, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been shown to have potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide in lab experiments is its potential applications in various fields such as medicine, pharmacology, and biochemistry. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been found to have anti-inflammatory and anti-cancer properties, as well as potential neuroprotective effects. However, one of the limitations of using N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide. One of the areas of research is the development of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the development of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide-based fluorescent probes for biochemistry applications. Further studies are also needed to determine the mechanism of action of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide and its potential side effects.
Synthesemethoden
The synthesis of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide involves the reaction of 5-bromopyridin-3-amine with 2-aminobenzoic acid in the presence of phosphorus oxychloride to form 2-(5-bromopyridin-3-yl)-1,3-benzoxazole-5-carbonyl chloride. This intermediate is then reacted with 4-chlorophenylacetic acid in the presence of triethylamine to yield N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been studied extensively for its potential applications in various fields. In pharmacology, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been studied for its potential use as a fluorescent probe in biochemistry.
Eigenschaften
Produktname |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide |
|---|---|
Molekularformel |
C20H13BrClN3O2 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C20H13BrClN3O2/c21-14-8-13(10-23-11-14)20-25-17-9-16(5-6-18(17)27-20)24-19(26)7-12-1-3-15(22)4-2-12/h1-6,8-11H,7H2,(H,24,26) |
InChI-Schlüssel |
YIMLTNRYPJOBQU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)



![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278304.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278306.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278307.png)
![4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278311.png)
![2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B278313.png)
![2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278314.png)
